molecular formula C28H27FN4O3 B2734352 (4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone CAS No. 1210724-19-8

(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone

Cat. No.: B2734352
CAS No.: 1210724-19-8
M. Wt: 486.547
InChI Key: XKIGSMJHRYRSCL-UHFFFAOYSA-N
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Description

(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C28H27FN4O3 and its molecular weight is 486.547. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction and Pharmacophore Models

Compounds with complex structures involving piperazine and pyrazole moieties have been extensively studied for their interactions with biological receptors. For example, research on a cannabinoid receptor antagonist highlighted the significance of conformational analysis and the development of unified pharmacophore models for understanding receptor-ligand interactions (J. Shim et al., 2002). This study underscores the importance of molecular design in targeting specific receptors, suggesting a potential application of the queried compound in designing receptor-specific antagonists or agonists.

Synthesis and Structural Characterization

The synthesis and structural characterization of novel bioactive heterocycles are fundamental in drug discovery and development. A study demonstrated the synthesis and antiproliferative activity evaluation of a novel heterocycle, indicating the importance of structural analysis in identifying potential therapeutic agents (S. Benaka Prasad et al., 2018). This example illustrates how the detailed synthesis and analysis of compounds like the one can contribute to the discovery of new drugs with specific biological activities.

Antimicrobial Activity

The evaluation of antimicrobial activity is a crucial aspect of pharmaceutical research. Studies on fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles have shown promising antibacterial and antifungal activities (Amol V. Gadakh et al., 2010). Such research indicates the potential of structurally complex compounds in addressing microbial resistance, suggesting an application area for the compound in developing new antimicrobial agents.

Antipsychotic Agents

Research on novel potential antipsychotic agents has explored the synthesis and pharmacological evaluation of compounds with pyrazole moieties. These studies contribute to understanding the structural requirements for antipsychotic activity and the development of safer therapeutic options (L D Wise et al., 1987). This research path demonstrates the relevance of compounds with intricate structures, like the queried compound, in neuropharmacology and the search for new treatments for psychiatric disorders.

Properties

IUPAC Name

[1-(4-fluorophenyl)-4-phenylmethoxypyrazol-3-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27FN4O3/c1-35-25-13-11-23(12-14-25)31-15-17-32(18-16-31)28(34)27-26(36-20-21-5-3-2-4-6-21)19-33(30-27)24-9-7-22(29)8-10-24/h2-14,19H,15-18,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIGSMJHRYRSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NN(C=C3OCC4=CC=CC=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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